(R)-1-(4-Fluorophenyl)ethanol (R)-1-(4-Fluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 101219-68-5
VCID: VC0009322
InChI: InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
SMILES: CC(C1=CC=C(C=C1)F)O
Molecular Formula: C8H9FO
Molecular Weight: 140.15 g/mol

(R)-1-(4-Fluorophenyl)ethanol

CAS No.: 101219-68-5

VCID: VC0009322

Molecular Formula: C8H9FO

Molecular Weight: 140.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Fluorophenyl)ethanol - 101219-68-5

Description

(R)-1-(4-Fluorophenyl)ethanol, also known as 1-(4-Fluorophenyl)ethanol, is a chemical compound with a molecular weight of 140.155 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 216.2±0.0 °C at 760 mmHg . The melting point is 9.3ºC . Its flash point is 90.6±0.0 °C . This compound is used in organic synthesis .

1-(4-Fluorophenyl)ethanol is a clear light yellow liquid . It has various applications, including pharmaceutical development, where it acts as a key intermediate in synthesizing drugs targeting neurological disorders . It is also used in chemical research as a building block for creating complex molecules and exploring new chemical reactions . In material science, it can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength . Furthermore, it serves as a standard reference material in chromatography for accurately identifying and quantifying similar compounds in complex mixtures, and it is used in biochemical studies to study interactions of fluorinated compounds with biological systems, providing insights into drug design and metabolic pathways .

Similar fluorinated compounds include 2-(4-Fluorophenyl)ethanol, which is also used in pharmaceutical development and chemical research . Another related compound is (4-Fluorophenyl)acetone, also known as 4-Fluorophenylacetone or 1-(4-fluorophenyl)propan-2-one .

CAS No. 101219-68-5
Product Name (R)-1-(4-Fluorophenyl)ethanol
Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
IUPAC Name (1R)-1-(4-fluorophenyl)ethanol
Standard InChI InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Standard InChIKey PSDSORRYQPTKSV-ZCFIWIBFSA-N
SMILES CC(C1=CC=C(C=C1)F)O
Canonical SMILES CC(C1=CC=C(C=C1)F)O
PubChem Compound 852998
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator